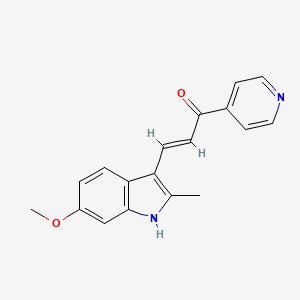
Amino-PEG23-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG23-acid is a PEG derivative containing an amino group with a terminal carboxylic acid. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. PEG Linkers may be useful in the development of antibody drug conjugates.
Wissenschaftliche Forschungsanwendungen
Bioconjugate System Dynamics :
- A peptide conjugated PEG system was designed to examine the dynamics of gelation in bioconjugates. The study revealed that the 23-amino acid peptide, when conjugated with linear-PEG, formed a percolated network, while star-PEG conjugations yielded discrete assemblies. This suggests the critical role of peptide folding and assembly in determining the gel behavior of such systems (O'Neill, Bhuiyan, & Tu, 2017).
Pharmacological Properties in Protein Therapeutics :
- The incorporation of nonnative amino acids in human growth hormone (hGH) allowed site-specific conjugation with PEG, leading to homogeneous hGH variants with enhanced pharmacodynamics and reduced injection frequency. This highlights the utility of nonnative amino acids in optimizing protein therapeutics (Cho et al., 2011).
Protein-Drug Development :
- Advances in site-specific PEGylation methods are crucial for the development of peptide and protein therapeutics. These methods aim to preserve protein activity while improving pharmacokinetics, indicating a significant milestone in pharmaceutical research (Nischan & Hackenberger, 2014).
Targeted Drug Delivery Applications :
- Amino acid-based star polymers with PEG-folic acid conjugates were developed for active targeting of cancer cells. This represents a significant advancement in chemotherapy and drug delivery applications, showcasing the potential of amino acid-based polymers in medical treatments (Sulistio et al., 2011).
Biomedical Applications of Protein-Polymer Conjugates :
- Well-defined protein-polymer conjugates, particularly with PEG, enhance protein solubility, stability, and circulating half-lives. This area of research is crucial for the development of effective biomedical applications, such as drug delivery systems (Zhao et al., 2015).
PEGylation Techniques and Therapeutic Applications :
- The evolving techniques in PEGylation, including site-selective methods, significantly improve the homogeneity and bioactivity of protein conjugates. This has important implications for the delivery of both peptides and small drugs in various therapeutic applications (Pasut & Veronese, 2012).
Bioreducible Micelles for Drug Delivery :
- The development of α-amino acid-based poly(disulfide urethane) micelles demonstrates a promising platform for triggered intracellular anticancer drug delivery, highlighting the potential of amino acid-based biopolymers in controlled drug release (Lu et al., 2015).
Eigenschaften
Produktname |
Amino-PEG23-acid |
|---|---|
Molekularformel |
C49H99NO25 |
Molekulargewicht |
1102.313 |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C49H99NO25/c50-2-4-54-6-8-56-10-12-58-14-16-60-18-20-62-22-24-64-26-28-66-30-32-68-34-36-70-38-40-72-42-44-74-46-48-75-47-45-73-43-41-71-39-37-69-35-33-67-31-29-65-27-25-63-23-21-61-19-17-59-15-13-57-11-9-55-7-5-53-3-1-49(51)52/h1-48,50H2,(H,51,52) |
InChI-Schlüssel |
GLAMCCOVVWWLHV-UHFFFAOYSA-N |
SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>96% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Amino-PEG23-acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







